molecular formula C13H23NO2 B8593535 [4-[Cyclopropyl(oxetan-3-yl)amino]cyclohexyl]methanol

[4-[Cyclopropyl(oxetan-3-yl)amino]cyclohexyl]methanol

Cat. No.: B8593535
M. Wt: 225.33 g/mol
InChI Key: RILBCRXXBIWQTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-[Cyclopropyl(oxetan-3-yl)amino]cyclohexyl]methanol is a complex organic compound that features a cyclopropyl group, an oxetane ring, and a cyclohexyl group attached to a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[Cyclopropyl(oxetan-3-yl)amino]cyclohexyl]methanol typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Oxetane Ring: The oxetane ring can be synthesized through a cyclization reaction involving a suitable diol and a dehydrating agent.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using a suitable alkene and a carbene precursor.

    Coupling with Cyclohexylamine: The oxetane and cyclopropyl intermediates are then coupled with cyclohexylamine under appropriate conditions to form the desired amine.

    Reduction to Methanol: The final step involves the reduction of the amine to the corresponding methanol derivative using a reducing agent such as lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

[4-[Cyclopropyl(oxetan-3-yl)amino]cyclohexyl]methanol can undergo various types of chemical reactions, including:

    Oxidation: The methanol group can be oxidized to the corresponding aldehyde or carboxylic acid using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to the corresponding amine or alkane using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents such as thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, hydrogen gas with palladium on carbon.

    Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in tetrahydrofuran.

Major Products Formed

    Oxidation: Aldehyde or carboxylic acid derivatives.

    Reduction: Amine or alkane derivatives.

    Substitution: Halogenated derivatives or other substituted products.

Scientific Research Applications

[4-[Cyclopropyl(oxetan-3-yl)amino]cyclohexyl]methanol has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of cancer and autoimmune diseases.

    Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific properties, such as high strength and flexibility.

    Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules and its effects on cellular processes.

    Industrial Applications: It is explored for its potential use in the synthesis of advanced polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of [4-[Cyclopropyl(oxetan-3-yl)amino]cyclohexyl]methanol involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act by binding to and inhibiting the activity of certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (4-(Cyclopropyl(oxetan-3-yl)amino)cyclohexyl)amine: Similar structure but with an amine group instead of a methanol group.

    (4-(Cyclopropyl(oxetan-3-yl)amino)cyclohexyl)ethanol: Similar structure but with an ethanol group instead of a methanol group.

    (4-(Cyclopropyl(oxetan-3-yl)amino)cyclohexyl)propane: Similar structure but with a propane group instead of a methanol group.

Uniqueness

[4-[Cyclopropyl(oxetan-3-yl)amino]cyclohexyl]methanol is unique due to the presence of the methanol group, which imparts specific chemical reactivity and potential biological activity. The combination of the cyclopropyl, oxetane, and cyclohexyl groups also contributes to its distinct properties and makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H23NO2

Molecular Weight

225.33 g/mol

IUPAC Name

[4-[cyclopropyl(oxetan-3-yl)amino]cyclohexyl]methanol

InChI

InChI=1S/C13H23NO2/c15-7-10-1-3-11(4-2-10)14(12-5-6-12)13-8-16-9-13/h10-13,15H,1-9H2

InChI Key

RILBCRXXBIWQTK-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1CO)N(C2CC2)C3COC3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of EXAMPLE 329B (1.2 g) in tetrahydrofuran (20 mL) was added lithium aluminum hydride (0.681 g). The mixture was stirred overnight. 2N aqueous NaOH solution was added dropwise to the reaction mixture. The mixture was then diluted with ethyl acetate (300 mL) and washed with water, brine and dried over Na2SO4. Filtration and evaporation of the solvent gave the title compound.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
0.681 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three

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